molecular formula C14H13BrClNO2 B4029929 2-(4-bromo-2-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione

2-(4-bromo-2-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4029929
M. Wt: 342.61 g/mol
InChI Key: MGBZXEPJVNQDGV-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a hexahydroisoindole-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-2-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chlorobenzaldehyde and hexahydroisoindole-1,3-dione.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Batch Reactors: Large quantities of starting materials are reacted in a single batch, followed by purification.

    Continuous Flow Reactors: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-bromo-2-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

Scientific Research Applications

2-(4-bromo-2-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

    Pathway Interference: Disrupting specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

2-(4-bromo-2-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:

    2-(4-bromo-2-fluorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione: Similar structure but with a fluorine atom instead of chlorine.

    2-(4-chloro-2-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione: Similar structure but with a methyl group instead of bromine.

    2-(4-bromo-2-nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dione: Similar structure but with a nitro group instead of chlorine.

Uniqueness: The unique combination of bromine and chlorine atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO2/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h5-7,9-10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBZXEPJVNQDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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